N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide
CAS No.:
Cat. No.: VC16347419
Molecular Formula: C17H15N3O3S2
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O3S2 |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | N-[3-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide |
| Standard InChI | InChI=1S/C17H15N3O3S2/c1-11(21)19-13-5-2-4-12(8-13)18-9-15-16(22)20(17(24)25-15)10-14-6-3-7-23-14/h2-9,22H,10H2,1H3,(H,19,21) |
| Standard InChI Key | NWYQVFFSDKMRIE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O |
Introduction
N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is a synthetic organic compound belonging to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound features a unique structural framework combining a thiazolidinone core with a furan moiety, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
-
Formation of the Thiazolidinone Core:
-
A condensation reaction between thiourea and α-haloketones forms the thiazolidinone ring.
-
-
Incorporation of the Furan Moiety:
-
Furan derivatives are introduced via alkylation or acylation reactions.
-
-
Final Functionalization:
-
The phenylacetamide group is added through amidation reactions to achieve the final structure.
-
Anti-inflammatory Potential
Molecular docking studies suggest that the compound may act as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways. Its ability to bind to active sites of these enzymes highlights its therapeutic potential in treating inflammation-related disorders .
Antimicrobial Activity
The thiazolidinone core is known for its antimicrobial properties, and the presence of the furan moiety enhances its efficacy against bacterial and fungal strains due to increased lipophilicity and membrane permeability .
Spectroscopic Characterization
To confirm the structure and purity of the compound, various spectroscopic techniques are employed:
ADMET Profiling
In silico studies predict favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for this compound:
-
High gastrointestinal absorption.
-
Moderate metabolic stability.
-
Low predicted toxicity.
Drug-Likeness
The compound adheres to Lipinski's Rule of Five, indicating good potential as an orally bioavailable drug candidate.
Future Directions
-
Conducting in vivo studies to validate in vitro findings.
-
Exploring structural analogs for improved activity.
-
Investigating its mechanism of action at the molecular level.
This comprehensive overview highlights the importance of N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide as a versatile scaffold in medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume